1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea
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Description
The compound “1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The type of substitution reaction in the final step is determined by two-dimensional (2D) NMR due to thione-thiol tautomerism in the intermediate compound .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . This heterocyclic core is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have shown a broad range of biological activities due to their ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .Scientific Research Applications
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,3,4-thiadiazole derivatives have been designed and synthesized as sorafenib analogs, which are known anticancer agents . These compounds have been evaluated for their in vitro cytotoxicity effects against different human cancer cells .
- Methods of Application : The compounds were synthesized and their cytotoxicity effects were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .
- Results or Outcomes : Most of the compounds significantly prevented the proliferation of tested cancer cells. In particular, certain derivatives showed promising activities, especially against Hela cancer cells .
Antinociceptive Agents
- Scientific Field : Pharmacology
- Summary of Application : New 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system .
- Methods of Application : The effects of these compounds against mechanical, thermal and chemical stimuli were evaluated by tail-clip, hot-plate and acetic acid-induced writhing tests .
- Results or Outcomes : The results of these tests are not specified in the available literature .
Antimicrobial Agents
- Scientific Field : Microbiology
- Summary of Application : 1,3,4-thiadiazole derivatives have shown a broad range of therapeutic activities including antimicrobial properties . These compounds have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
- Methods of Application : The antimicrobial activity of these compounds is typically evaluated using in vitro assays against a variety of bacterial strains .
- Results or Outcomes : The specific results of these tests are not specified in the available literature .
Antifungal Agents
- Scientific Field : Mycology
- Summary of Application : 1,3,4-thiadiazole derivatives have also been reported to possess antifungal properties . These compounds can disrupt the processes related to DNA replication, which allows them to inhibit the growth of fungal cells .
- Methods of Application : The antifungal activity of these compounds is typically evaluated using in vitro assays against a variety of fungal strains .
- Results or Outcomes : The specific results of these tests are not specified in the available literature .
Antimycobacterial Agents
- Scientific Field : Microbiology
- Summary of Application : 1,3,4-thiadiazole derivatives have shown a broad range of therapeutic activities including antimycobacterial properties . These compounds have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
- Methods of Application : The antimycobacterial activity of these compounds is typically evaluated using in vitro assays against a variety of bacterial strains .
- Results or Outcomes : The specific results of these tests are not specified in the available literature .
Antidepressant Agents
- Scientific Field : Pharmacology
- Summary of Application : 1,3,4-thiadiazole derivatives have also been reported to possess antidepressant properties . These compounds can affect the processes related to neurotransmitter release and reuptake, which allows them to modulate mood and emotional states .
- Methods of Application : The antidepressant activity of these compounds is typically evaluated using in vivo assays such as the forced swim test and tail suspension test .
- Results or Outcomes : The specific results of these tests are not specified in the available literature .
properties
IUPAC Name |
1-(4-methylphenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-3-8-19-13-17-16-12(20-13)15-11(18)14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAPUGULHMGCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26667155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea |
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